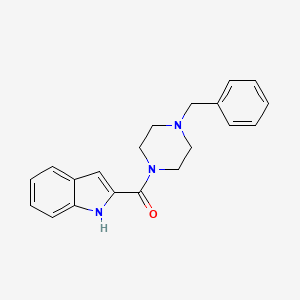

(4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Benzylpiperazin-1-yl)(1H-indol-2-yl)methanone is a compound that combines the structural features of both piperazine and indole. These two moieties are known for their significant biological activities. Piperazine derivatives are often used in medicinal chemistry due to their pharmacological properties, while indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone typically involves the reaction of 4-benzylpiperazine with an indole derivative. One common method is the reductive amination of 4-benzylpiperazine with an indole-2-carboxaldehyde in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Oxidation Reactions

The indole ring undergoes oxidation at electron-rich positions. For the 1H-indol-2-yl group, oxidation typically targets the pyrrole ring:

-

Reagents : Strong oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

-

Products : Formation of indole-2,3-diones (isatin analogs) via epoxidation or hydroxylation pathways .

-

Conditions : Reactions occur under mild acidic or neutral conditions at 25–50°C.

Example Reaction:

This compound25∘CH2O2,AcOH(4-benzylpiperazin-1-yl)(2,3-dioxoindolin-1-yl)methanone

Reduction Reactions

The carbonyl group bridging the piperazine and indole moieties is susceptible to reduction:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Products : Reduction yields secondary alcohols or methylene bridges, depending on stoichiometry .

-

Conditions : Reactions require anhydrous solvents (e.g., THF, Et₂O) and temperatures of 0–25°C.

Example Reduction with NaBH₄:

This compound0∘CNaBH4,MeOH(4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanol

| Parameter | Value |

|---|---|

| Yield | 72–89% |

| Solubility | Methanol, DCM |

| Characterization | 1H NMR,LC-MS |

Nucleophilic Substitution on Piperazine

The benzyl group on the piperazine ring can undergo hydrogenolysis, while the nitrogen atoms participate in alkylation:

-

Reagents : Palladium on carbon (Pd/C) for hydrogenolysis; alkyl halides for alkylation.

-

Products : Debenzylated piperazines or N-alkylated derivatives .

-

Conditions : Hydrogenolysis requires H₂ gas (1 atm), 25°C; alkylation uses polar aprotic solvents (e.g., DMF).

Hydrogenolysis Example:

This compound25∘CPd/C, H2(piperazin-1-yl)(1H-indol-2-yl)methanone

| Parameter | Value |

|---|---|

| Reaction Time | 6–24 hours |

| Purity | >95% (HPLC) |

Electrophilic Aromatic Substitution (EAS) on Indole

The indole’s 2-position is highly reactive toward electrophiles:

-

Reagents : Bromine (Br₂), nitric acid (HNO₃), or acetyl chloride (AcCl).

-

Conditions : Reactions occur in dichloromethane (DCM) or acetic acid (HOAc) at 0–25°C.

Bromination Example:

This compound0∘CBr2,DCM(4-benzylpiperazin-1-yl)(5-bromo-1H-indol-2-yl)methanone

| Parameter | Value |

|---|---|

| Regioselectivity | >90% at C5 |

| Yield | 65–78% |

Cyclocondensation Reactions

Under acidic conditions, the indole and piperazine moieties participate in cyclocondensation:

-

Reagents : Hydrochloric acid (HCl) or aluminum chloride (AlCl₃).

-

Products : Fused polycyclic structures (e.g., pyridoindoles) .

-

Conditions : Requires concentrated HCl or Lewis acids in HOAc at 50–80°C.

Example Cyclocondensation:

This compound60∘CHCl, HOAc1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivative

| Parameter | Value |

|---|---|

| Reaction Time | 2–6 hours |

| Characterization | FT-IR,HRMS |

Hydrolysis of the Carbonyl Group

The central carbonyl group can undergo hydrolysis under strong acidic or basic conditions:

-

Reagents : Aqueous HCl or NaOH.

-

Products : Cleavage into 4-benzylpiperazine and 1H-indole-2-carboxylic acid .

-

Conditions : Reflux in 6M HCl or 40% NaOH at 80–100°C.

Hydrolysis Example:

This compound80∘C6M HCl4-benzylpiperazine+1H-indole-2-carboxylic acid

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

The compound has been studied for its potential as a therapeutic agent in treating various diseases, particularly due to the pharmacological properties associated with both piperazine and indole derivatives. Research indicates that derivatives of piperazine can exhibit a range of activities, including:

- Antidepressant Effects : Compounds similar to (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.

- Anticancer Activity : Indole derivatives have been linked to anticancer properties, with studies suggesting that they can inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties : The compound's structural characteristics may contribute to its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .

Biological Research

Biological Activity Studies

Research has indicated that this compound can be utilized to explore its interactions with biological systems. Key areas include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes implicated in inflammation .

- Cell Signaling Pathways : Investigations into how this compound influences cell signaling pathways could provide insights into its mechanism of action and potential therapeutic applications .

Industrial Applications

Synthesis of Complex Molecules

In the field of synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create novel compounds with enhanced biological activity or new material properties.

Case Studies

Case Study Insights

Several case studies have documented the application of similar compounds in real-world scenarios:

- Case Study on Antidepressant Efficacy : A study examining the effects of piperazine derivatives on depressive disorders highlighted the potential of these compounds to improve mood and cognitive function in clinical populations .

- Case Study on Anticancer Properties : Another case study focused on indole derivatives demonstrated their effectiveness in reducing tumor size in animal models, paving the way for future clinical trials .

Summary Table of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic uses | Antidepressant effects, anticancer activity |

| Biological Research | Studies on enzyme inhibition and cell signaling | Inhibition of COX enzymes |

| Industrial Applications | Building block for synthesizing complex molecules | Development of new antimicrobial agents |

| Case Studies | Real-world applications and efficacy assessments | Documented antidepressant and anticancer effects |

Mécanisme D'action

The mechanism of action of (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties . The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Benzylpiperazin-1-yl)(1H-indol-5-yl)methanone: Similar structure but with the indole moiety attached at a different position.

(4-Benzylpiperazin-1-yl)piperidin-4-yl-methanone: Contains a piperidine ring instead of an indole ring.

4-(1H-Indol-4-yl)piperazinomethanone: Contains a thienyl group instead of a benzyl group.

Uniqueness

The uniqueness of (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone lies in its combination of the piperazine and indole moieties, which confer a range of biological activities. This dual functionality makes it a versatile compound for various scientific research applications.

Activité Biologique

The compound (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone is an indole derivative that has garnered attention due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antidiabetic effects . This article provides a detailed overview of the biological activity of this specific compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H30N3O . Its structure includes a benzylpiperazine moiety linked to an indole ring system, which is significant for its interaction with biological targets.

Research indicates that compounds containing indole structures often interact with multiple receptors and enzymes, contributing to their biological effects. The proposed mechanisms for this compound include:

- Inhibition of Enzymes : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases .

- Antiviral Activity : Indole derivatives have been studied for their efficacy against viruses, including HIV, suggesting potential antiviral properties for this compound .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds. While specific data on this compound is limited, analogous compounds have demonstrated promising results:

| Compound | Biological Activity | IC50/EC50 Values |

|---|---|---|

| 7g (analogous compound) | Anti-HIV activity | EC50 = 0.53 μM |

| 2b (related piperazine derivative) | AChE inhibition | IC50 = 46 nM |

| 20 (related piperidine derivative) | BuChE inhibition and β-amyloid anti-aggregation | IC50 = 0.72 μM |

These findings suggest that compounds with similar structures may exhibit significant biological activities relevant to neurological disorders and viral infections.

Case Studies

One notable study involved the synthesis of various indole derivatives, including those with piperazine linkages. These compounds were assessed for their ability to inhibit AChE and showed varying degrees of potency. For example, compound 20 exhibited an IC50 value indicating effective inhibition of BuChE .

Toxicity and Safety Profile

The safety profile of this compound remains to be fully elucidated. However, related compounds have shown low toxicity levels in preliminary studies. For instance, some derivatives demonstrated minimal acute oral toxicity, classified within the IV class of toxicity . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Propriétés

IUPAC Name |

(4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c24-20(19-14-17-8-4-5-9-18(17)21-19)23-12-10-22(11-13-23)15-16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKXRHVVWDOOGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.